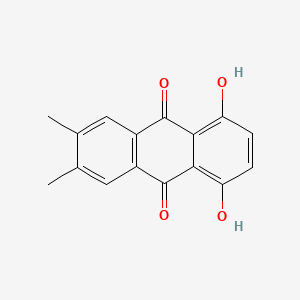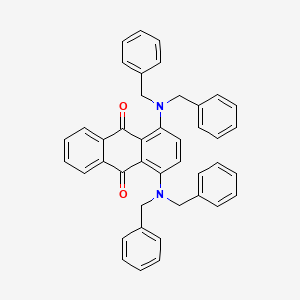
Hexadecylsilanetriol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecylsilanetriol, also known as hexadecyl (trihydroxy) silane, is an organosilicon compound with the chemical formula C16H36O3Si. It is characterized by a long hexadecyl chain attached to a silicon atom, which is further bonded to three hydroxyl groups. This compound is notable for its unique properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecylsilanetriol can be synthesized through the hydrolysis of hexadecyltrichlorosilane. The reaction typically involves the following steps:
Hydrolysis: Hexadecyltrichlorosilane is reacted with water to form this compound and hydrochloric acid. [ \text{C16H33SiCl3} + 3\text{H2O} \rightarrow \text{C16H33Si(OH)3} + 3\text{HCl} ]
Purification: The resulting this compound is purified through distillation or recrystallization to obtain a high-purity product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrolysis: Large quantities of hexadecyltrichlorosilane are hydrolyzed in controlled environments to ensure safety and efficiency.
Continuous Purification: Advanced purification techniques, such as continuous distillation, are employed to maintain product quality and consistency.
Chemical Reactions Analysis
Types of Reactions: Hexadecylsilanetriol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming silanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as alkyl or aryl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or aryl halides are employed under basic or acidic conditions.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Silanes.
Substitution: Alkyl or aryl-substituted silanes.
Scientific Research Applications
Hexadecylsilanetriol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and sealants due to its hydrophobic properties
Mechanism of Action
The mechanism of action of hexadecylsilanetriol involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl groups can form hydrogen bonds with other molecules, enhancing their stability and reactivity.
Pathways Involved: The compound can participate in condensation reactions, forming siloxane bonds that contribute to the formation of stable networks and structures
Comparison with Similar Compounds
Hexadecylsilanetriol can be compared with other similar compounds, such as:
Octadecylsilanetriol: Similar structure but with an octadecyl chain, offering different hydrophobic properties.
Dodecylsilanetriol: Contains a shorter dodecyl chain, resulting in different reactivity and applications.
Tetradecylsilanetriol: Features a tetradecyl chain, providing unique properties for specific applications
Uniqueness: this compound is unique due to its specific chain length and the presence of three hydroxyl groups, which confer distinct hydrophobic and reactive properties, making it suitable for a wide range of applications .
Properties
CAS No. |
171194-90-4 |
|---|---|
Molecular Formula |
C16H36O3Si |
Molecular Weight |
304.54 g/mol |
IUPAC Name |
hexadecyl(trihydroxy)silane |
InChI |
InChI=1S/C16H36O3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h17-19H,2-16H2,1H3 |
InChI Key |
QWCNZBXMNMCBMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[Si](O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol](/img/structure/B13130549.png)
![4-(4-Methoxybenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13130551.png)


![6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid](/img/structure/B13130575.png)






![6-Chloro-[2,4'-bipyridine]-4-carbaldehyde](/img/structure/B13130617.png)


